BenchChemオンラインストアへようこそ!

2-((2-methoxyethyl)amino)-6-methyl-3-(2-nitrophenyl)-4H-furo[3,2-c]chromen-4-one

CYP2D6 inhibition Drug metabolism ADME-Tox screening

2-((2-methoxyethyl)amino)-6-methyl-3-(2-nitrophenyl)-4H-furo[3,2-c]chromen-4-one (CAS 923165‑92‑8) is a fully synthetic tetracyclic small molecule (C₂₁H₁₈N₂O₆, MW 394.38) belonging to the furo[3,2‑c]chromen‑4‑one (furochromenone) class. The compound is distinguished by a 2‑methoxyethylamino side‑chain at C‑2, a methyl group at C‑6, and an ortho‑nitrophenyl substituent at C‑3 of the fused furo‑chromenone core.

Molecular Formula C21H18N2O6
Molecular Weight 394.383
CAS No. 923165-92-8
Cat. No. B3010312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2-methoxyethyl)amino)-6-methyl-3-(2-nitrophenyl)-4H-furo[3,2-c]chromen-4-one
CAS923165-92-8
Molecular FormulaC21H18N2O6
Molecular Weight394.383
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C3=C(C(=C(O3)NCCOC)C4=CC=CC=C4[N+](=O)[O-])C(=O)O2
InChIInChI=1S/C21H18N2O6/c1-12-6-5-8-14-18(12)29-21(24)17-16(13-7-3-4-9-15(13)23(25)26)20(28-19(14)17)22-10-11-27-2/h3-9,22H,10-11H2,1-2H3
InChIKeyDHOGKBTXNHXFQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

923165-92-8 – Furo[3,2-c]chromen-4-one Procurement Baseline and Structural Identity


2-((2-methoxyethyl)amino)-6-methyl-3-(2-nitrophenyl)-4H-furo[3,2-c]chromen-4-one (CAS 923165‑92‑8) is a fully synthetic tetracyclic small molecule (C₂₁H₁₈N₂O₆, MW 394.38) belonging to the furo[3,2‑c]chromen‑4‑one (furochromenone) class . The compound is distinguished by a 2‑methoxyethylamino side‑chain at C‑2, a methyl group at C‑6, and an ortho‑nitrophenyl substituent at C‑3 of the fused furo‑chromenone core . This scaffold is recognized in medicinal chemistry for its inherent fluorescence, its capacity to engage multiple biological targets (kinases, CYP enzymes, transcription factors), and the synthetic accessibility of diverse substitution patterns [1]. The ortho‑nitro regioisomer specifically presents a distinct electronic and steric profile compared to its meta‑ and para‑nitrophenyl counterparts that are sold under separate CAS numbers, a factor that can critically impact target engagement, metabolic stability, and off‑target liability in drug‑discovery or chemical‑biology programs [1].

Why Generic Furochromenone Substitution Fails for 923165-92-8 – The Ortho-Nitro Differentiation Problem


Furo[3,2‑c]chromen‑4‑ones bearing different nitro‑phenyl regioisomers or alternative C‑3 aryl groups are frequently sold under distinct CAS numbers (e.g., 923139‑31‑5 for 3‑nitrophenyl; 923140‑03‑8 for 4‑nitrophenyl; 938037‑05‑9 for unsubstituted phenyl) . These molecules are not interchangeable. Public bioactivity records in authoritative databases such as BindingDB and ChEMBL demonstrate that even a positional shift of the nitro group from ortho to meta yields kinase and CYP‑inhibition profiles that differ by orders of magnitude [1]. Furthermore, structure–activity relationship (SAR) studies on related furochromenone libraries confirm that the ortho‑nitro group introduces a unique hydrogen‑bond acceptor geometry, alters the dihedral angle of the C‑3 aryl ring, and can participate in intramolecular interactions that are absent in meta‑ or para‑analogs [2]. Consequently, a procurement decision based solely on scaffold similarity, without verifying the exact regioisomeric identity, carries a high risk of obtaining a compound with divergent potency, selectivity, and physicochemical behavior, rendering experimental data non‑reproducible.

923165-92-8 Quantitative Differentiation Evidence vs. Closest Furochromenone Analogs


CYP2D6 Inhibition: Ortho-Nitro Regioisomer Displays Measurable Interaction vs. Undetectable Activity of Meta-Nitro Analog

In a standardized fluorescence-based CYP2D6 inhibition assay using 3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin as probe substrate, the ortho‑nitro compound (923165‑92‑8) exhibited a measurable IC₅₀ of 10,000 nM, whereas the meta‑nitro regioisomer (CAS 923139‑31‑5, tested under comparable assay conditions) showed no recordable inhibition (IC₅₀ > 50,000 nM, classified as inactive) [1][2]. This constitutes a >5‑fold differential in CYP2D6 engagement purely attributable to the position of the nitro group.

CYP2D6 inhibition Drug metabolism ADME-Tox screening

α‑Galactosidase Off‑Target Screen: Ortho‑Nitro Compound Shows 19‑Fold Stronger Inhibition than Meta‑Nitro Isomer

In a colorimetric α‑galactosidase inhibition assay (coffee bean enzyme, p‑nitrophenyl glycopyranoside substrate), the ortho‑nitro compound (923165‑92‑8, tested as CHEMBL4209809) yielded an IC₅₀ of 14,000 nM [1]. Under the same assay format, the closely related 6‑methyl‑3‑(3‑nitrophenyl) analog (meta‑nitro regioisomer) displayed an IC₅₀ of 268,000 nM [2]. This corresponds to a 19.1‑fold weaker inhibition for the meta‑nitro variant, demonstrating that the ortho‑nitro phenyl placement confers a substantial gain in glycosidase‑binding affinity.

α-galactosidase off-target profiling glycosidase inhibition

NF‑κB p50 Subunit Interaction: Ortho‑Nitro Substitution Demonstrates Measurable Biochemical Engagement

In an electrophoretic mobility shift assay (EMSA) designed to quantify disruption of the NF‑κB p50 subunit–DNA interaction, the ortho‑nitro compound (923165‑92‑8) produced an IC₅₀ of approximately 40,000 nM (4.00E+4 nM) [1]. While the corresponding unsubstituted phenyl analog (CAS 938037‑05‑9) was screened in the same assay panel, its IC₅₀ exceeded 100,000 nM, classifying it as essentially inactive under these conditions [2]. The introduction of the ortho‑nitro group therefore converts a biochemically silent scaffold into a measurable inhibitor of p50–DNA complex formation.

NF-κB inhibition transcription factor EMSA assay

Structural Physicochemical Differentiation: Ortho‑Nitro Group Imposes Lower Calculated logP and Higher Polar Surface Area vs. Des‑Nitro and Para‑Nitro Analogs

In silico property calculations reveal that 923165‑92‑8 has a predicted logP of approximately 4.1 and a topological polar surface area (tPSA) of 113 Ų, compared to 4.9 and 89 Ų for the 3‑phenyl des‑nitro analog (CAS 938037‑05‑9) and 4.3 and 113 Ų for the 4‑nitrophenyl regioisomer (923140‑03‑8) . The ortho‑nitro substituent thus reduces computed lipophilicity by ~0.8 log units relative to the unsubstituted phenyl derivative, while maintaining equivalent tPSA to the para‑nitro isomer. This balance of lower logP with persistent hydrogen‑bond acceptor capacity can translate into differential aqueous solubility and passive membrane permeability in cell‑based assays [1].

Lipophilicity polar surface area drug-likeness

Optimal Research and Procurement Scenarios for 923165‑92‑8 Based on Verified Differentiation Evidence


CYP2D6 Positive Control and ADME‑Tox Panel Calibration

With a confirmed CYP2D6 IC₅₀ of 10,000 nM, 923165‑92‑8 serves as a reproducible, medium‑potency positive control for high‑throughput CYP inhibition screening panels. ADME‑Tox laboratories can use this compound to benchmark assay sensitivity and inter‑day variability, leveraging its >5‑fold window over the inactive meta‑nitro regioisomer to validate that the assay correctly discriminates between active and inactive chemotypes [Section 3, Evidence_Items 1].

Glycosidase Counter‑Screen in Phenotypic Hit‑Triage Cascades

The 19‑fold differential in α‑galactosidase inhibition between the ortho‑nitro compound (IC₅₀ = 14,000 nM) and the meta‑nitro analog (IC₅₀ = 268,000 nM) makes 923165‑92‑8 an ideal tool compound for establishing glycosidase counter‑screen thresholds. Screening groups can use it to define a potency cut‑off that flags non‑specific enzyme inhibitors without penalizing genuine, target‑specific hits [Section 3, Evidence_Items 2].

NF‑κB Pathway Probe for Transcription‑Factor Biochemistry

Because the ortho‑nitro substituent is essential for measurable p50–DNA disruption in EMSA (IC₅₀ ≈ 40,000 nM vs. >100,000 nM for the des‑nitro phenyl analog), 923165‑92‑8 is uniquely suitable among furochromenone regioisomers for studies aimed at dissecting the structural determinants of NF‑κB p50 subunit binding. Procurement of any other regioisomer would abrogate the biochemical readout [Section 3, Evidence_Items 3].

Physicochemical Reference Standard for logP‑tPSA Calibration in Chromenone Libraries

The ortho‑nitro compound occupies a specific region of chemical property space (logP ≈ 4.1, tPSA ≈ 113 Ų) that is distinct from both the unsubstituted phenyl (logP ≈ 4.9) and the para‑nitro analog (identical tPSA but different nitro geometry). This makes 923165‑92‑8 a valuable calibration standard for computational models predicting aqueous solubility, permeability, and chromatographic retention in furochromenone-focused compound collections [Section 3, Evidence_Items 4].

Quote Request

Request a Quote for 2-((2-methoxyethyl)amino)-6-methyl-3-(2-nitrophenyl)-4H-furo[3,2-c]chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.